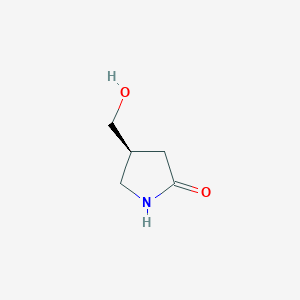
Ethyl 3-methylazetidine-3-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-methylazetidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C7H14ClNO2. It is a hydrochloride salt derived from ethyl 3-methylazetidine-3-carboxylate, a heterocyclic organic compound
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with ethyl 3-methylazetidine-3-carboxylate as the starting material.
Reaction Conditions: The compound can be synthesized through a series of chemical reactions involving the esterification of 3-methylazetidine-3-carboxylic acid followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis of this compound is carried out using large reactors and controlled conditions to ensure purity and yield.
Purification: The final product is purified through crystallization or other purification techniques to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the compound to its corresponding amine.
Substitution: Substitution reactions can occur at the azetidine ring, leading to the formation of different substituted azetidines.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution Reagents: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids and ketones.
Reduction Products: Reduction typically results in the formation of amines.
Substitution Products: Substitution reactions can yield a variety of substituted azetidines.
科学研究应用
Ethyl 3-methylazetidine-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate the effects of azetidine derivatives on biological systems.
Industry: this compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which ethyl 3-methylazetidine-3-carboxylate hydrochloride exerts its effects depends on its specific application. In general, the compound interacts with molecular targets and pathways involved in various biological processes. For example, in drug discovery, it may bind to specific receptors or enzymes, leading to therapeutic effects.
相似化合物的比较
Ethyl 3-methylazetidine-3-carboxylate hydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other azetidine derivatives, such as azetidine-3-carboxylic acid and its esters, are structurally related to this compound.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which affects its solubility and reactivity.
属性
IUPAC Name |
ethyl 3-methylazetidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-3-10-6(9)7(2)4-8-5-7;/h8H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARQMUAOHZEBKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CNC1)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(2-Bromo-3-chlorophenyl)methyl]diethylamine](/img/structure/B8056878.png)

![1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]pyrrolidine](/img/structure/B8056900.png)
![1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]azetidine](/img/structure/B8056911.png)
![N-[(6-bromo-1,3-dioxaindan-5-yl)methyl]-N-methylcyclopropanamine](/img/structure/B8056919.png)

![5-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8056937.png)
![(3S,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-3-carboxylic acid](/img/structure/B8056940.png)


